molecular formula C18H15FN4S B2734992 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-24-9

3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2734992
CAS No.: 852143-24-9
M. Wt: 338.4
InChI Key: DMQBLWKAHRJLIQ-UHFFFAOYSA-N
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Description

3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of a triazole ring and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine
  • 3-((4-fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine
  • 3-((2-fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine

Uniqueness

The uniqueness of 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific structural features, such as the combination of a fluorobenzyl group with a triazole and indole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4S/c1-23-17(15-10-20-16-8-3-2-7-14(15)16)21-22-18(23)24-11-12-5-4-6-13(19)9-12/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQBLWKAHRJLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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